1-(3,4-Dimethoxyphenyl)propane-2-sulfonyl chloride
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Overview
Description
1-(3,4-Dimethoxyphenyl)propane-2-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO4S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxyphenyl)propane-2-sulfonyl chloride typically involves the reaction of 1-(3,4-Dimethoxyphenyl)propane-2-ol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction scheme is as follows:
[ \text{1-(3,4-Dimethoxyphenyl)propane-2-ol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)propane-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: The compound can be reduced to form the corresponding sulfonyl hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran
Catalysts: Pyridine, triethylamine
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)propane-2-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: Employed in the development of pharmaceuticals and bioactive molecules.
Material Science: Utilized in the preparation of functional materials and polymers.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propane-2-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single methyl group.
Benzenesulfonyl chloride: Contains a benzene ring instead of a substituted phenyl group.
Tosyl chloride (p-Toluenesulfonyl chloride): Contains a toluene group with a para-methyl substituent.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which can influence its reactivity and applications in organic synthesis.
Properties
Molecular Formula |
C11H15ClO4S |
---|---|
Molecular Weight |
278.75 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)propane-2-sulfonyl chloride |
InChI |
InChI=1S/C11H15ClO4S/c1-8(17(12,13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3 |
InChI Key |
PVMUIVFWWOKEGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)S(=O)(=O)Cl |
Origin of Product |
United States |
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